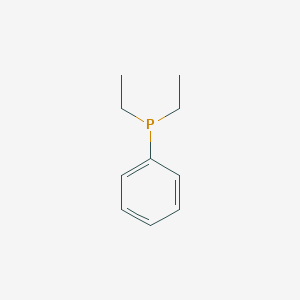

Diethylphenylphosphine

概要

説明

Diethylphenylphosphine is a chemical compound with the formula (C2H5)2PC6H5 . It is used as a catalyst for selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .

Synthesis Analysis

Diethylphenylphosphine is synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine . The phosphine is purified by distillation under reduced pressure .

Molecular Structure Analysis

The molecular structure of Diethylphenylphosphine is pyramidal, where the phenyl group and two methyl groups are connected to the phosphorus . The bond length and angles are as follows: P-C Me: 1.844, P-C Ph: 1.845 Å, C-C: 1.401 Å, C-H Me: 1.090 Å, C-H Ph: 1.067 Å, C-P-C: 96.9°, C-P-C (ring): 103.4°, P-C-H: 115.2° .

Chemical Reactions Analysis

Diethylphenylphosphine is used as a catalyst for various reactions including selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .

Physical And Chemical Properties Analysis

Diethylphenylphosphine has a refractive index of n20/D 1.546 (lit.) . It boils at 120-121 °C/29 mmHg (lit.) and has a density of 0.954 g/mL at 25 °C (lit.) .

科学的研究の応用

Buchwald-Hartwig Cross Coupling Reaction

Diethylphenylphosphine is used as a ligand in Buchwald-Hartwig Cross Coupling reactions . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structural motifs in many pharmaceuticals and natural products.

Heck Reaction

In the Heck reaction, diethylphenylphosphine acts as a ligand to facilitate the palladium-catalyzed carbon-carbon bond formation between an alkene and an aryl halide . This reaction is widely used in organic synthesis for the construction of complex molecules.

Hiyama Coupling

Diethylphenylphosphine is also used in Hiyama Coupling reactions . This reaction involves the cross-coupling of organosilanes with organic halides to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

Negishi Coupling

In Negishi Coupling reactions, diethylphenylphosphine serves as a ligand . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides, which is useful in the synthesis of complex organic molecules.

Sonogashira Coupling

Diethylphenylphosphine is used in Sonogashira Coupling reactions . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne to form a carbon-carbon bond, which is a key step in the synthesis of many pharmaceuticals and natural products.

Stille Coupling

In Stille Coupling reactions, diethylphenylphosphine acts as a ligand . This reaction involves the coupling of organotin compounds with organic halides to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

Suzuki-Miyaura Coupling

Diethylphenylphosphine is also used in Suzuki-Miyaura Coupling reactions . This reaction involves the cross-coupling of organoboron compounds with organic halides to form carbon-carbon bonds, which is a key step in the synthesis of many pharmaceuticals and natural products.

Asymmetric Induction

Diethylphenylphosphine can be used for asymmetric induction in ring contraction reactions . This involves the use of chiral diphosphines to induce asymmetry in the product, which is a key strategy in the synthesis of chiral molecules.

Safety and Hazards

Diethylphenylphosphine is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

作用機序

Target of Action

Diethylphenylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, diethylphenylphosphine can bind to a metal center in a coordination complex. This binding can significantly influence the reactivity of the metal center and result in various downstream effects.

Mode of Action

Diethylphenylphosphine interacts with its targets through its phosphine functional group . This interaction can facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in organic synthesis, leading to the formation of various organic compounds.

Biochemical Pathways

For instance, they can interact with cytochrome P-450 monooxygenase systems . These systems play a crucial role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

It’s known that the compound can be metabolized to diethylphenylphosphine oxide in the presence of nadph and cytochrome p-450 .

Result of Action

The primary result of diethylphenylphosphine’s action is the facilitation of various coupling reactions, leading to the formation of diverse organic compounds . These reactions are fundamental in organic synthesis, contributing to the production of pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

diethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTCZSBUROAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166891 | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphenylphosphine | |

CAS RN |

1605-53-4 | |

| Record name | Diethylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

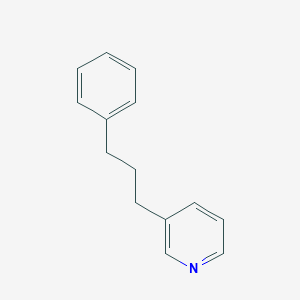

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

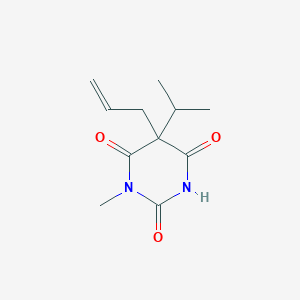

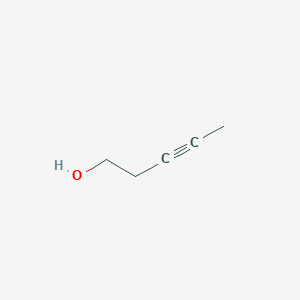

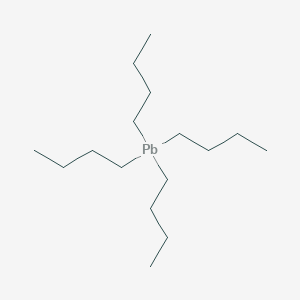

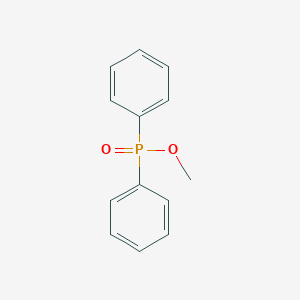

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Diethylphenylphosphine?

A1: Diethylphenylphosphine has the molecular formula C10H15P and a molecular weight of 166.20 g/mol.

Q2: Are there any characteristic spectroscopic features of Diethylphenylphosphine complexes?

A: Yes, several spectroscopic features are relevant. For instance, phosphonium compounds derived from Diethylphenylphosphine display a P-H stretching band in the infrared region near 2420 cm-1. [] Additionally, in the 1H NMR spectra of paramagnetic complexes containing Diethylphenylphosphine, the absence of phosphorus-hydrogen coupling and minimal hydrogen-hydrogen coupling (less than 7 Hz) are observed. []

Q3: What types of metal complexes can Diethylphenylphosphine form?

A: Diethylphenylphosphine readily forms complexes with a variety of transition metals. Examples include:* Octahedral Complexes: It forms stable octahedral complexes with metals like ruthenium(III), rhenium(III), rhodium(III), and iridium(III). These complexes often adopt a mer configuration, with three chlorine ligands and two Diethylphenylphosphine ligands. [, , , ]* Square Planar Complexes: Diethylphenylphosphine acts as a ligand in square planar complexes of platinum(II). In these cases, the Diethylphenylphosphine ligands typically occupy trans positions relative to each other. [, ]* Other Geometries: The coordination chemistry is diverse. For example, Diethylphenylphosphine coordinates to the trirhenium cluster in Re3Me9(PEt2Ph)2, influencing the geometry of the cluster core. []

Q4: How does the presence of a unique chlorine atom in the binuclear complex Ru2Cl4(Et2PhP)5 affect the structure?

A: In Ru2Cl4(Et2PhP)5, one ruthenium atom is linked to three phosphorus atoms from Diethylphenylphosphine ligands, while the other ruthenium atom binds to two phosphorus atoms and a non-bridging chlorine atom. This unique chlorine atom introduces asymmetry in the structure, particularly influencing the position of the trans-bridging chlorine atom relative to the two ruthenium centers. []

Q5: Can Diethylphenylphosphine induce rearrangement in rhenium(V) oxo Schiff base complexes?

A: Yes, reactions of certain rhenium(V) oxo Schiff base complexes, such as trans-[ReOCl(acac2pn)] (acac2pn = N,N'-propylenebis(acetylacetone) diimine), with Diethylphenylphosphine can lead to intramolecular rearrangement, yielding asymmetric cis-[Re(V)O(PEt2Ph)(acac2pn)]+ complexes. This rearrangement is influenced by both the ligand backbone length and the nature of the phosphine. []

Q6: How does the ruthenium complex [Ru2Cl3(Et2PhP)6]+Cl− interact with aldehydes?

A: The complex [Ru2Cl3(Et2PhP)6]+Cl− can abstract a carbonyl group from saturated aldehydes, resulting in the formation of RuCl2(CO)(Et2PhP)3. The reaction products vary depending on the aldehyde used. For example, acetaldehyde yields methane, while propanal and butanal produce a mixture of hydrocarbons and the corresponding alcohol. []

Q7: What mechanistic insights were gained from deuterium labeling studies on the reaction of [Ru2Cl3(Et2PhP)6]+Cl− with aldehydes?

A: Deuterium labeling studies using C2H5CDO and CD3CH2CHO revealed that, unlike rhodium-based systems, the ruthenium complex promotes labilization of both α- and β-hydrogen atoms in the aldehyde. This suggests a distinct mechanism for decarbonylation compared to rhodium complexes. []

Q8: Does Diethylphenylphosphine have applications in phosphine-mediated multi-component reactions?

A: Yes, Diethylphenylphosphine mediates the synthesis of functionalized naphthalene derivatives from o-phthalaldehydes, nucleophiles, and mono- or 1,3-disubstituted allenes. The reaction proceeds through a sequence involving aldol addition, Wittig olefination, and dehydration. []

Q9: What is known about the thermal stability of Diethylphenylphosphine complexes?

A: The thermal stability can vary. For instance, bis(triphenylphosphonium) hexachlorouranate(IV), containing Diethylphenylphosphine, decomposes above 180 °C, releasing two equivalents of HCl in a stepwise manner with increasing temperature. []

Q10: How does Diethylphenylphosphine react with carbon disulfide?

A: The reaction of Diethylphenylphosphine with carbon disulfide in nitrile solutions exhibits reversible pseudo-first-order kinetics. The activation and equilibrium parameters are influenced by the specific nitrile solvent used. []

Q11: Does Diethylphenylphosphine react with chloranil?

A: Yes, Diethylphenylphosphine reacts with chloranil, but the specific details of this reaction and the resulting products are not provided in the given research abstracts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)